molecular formula C16H9Cl2NO2S B2359522 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 338407-84-4

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Cat. No.: B2359522
CAS No.: 338407-84-4
M. Wt: 350.21
InChI Key: SJNQUKBNTOPTMF-UHFFFAOYSA-N
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Description

The compound “4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid” is a complex organic molecule. It contains a benzoic acid moiety attached to a thiazole ring, which is further substituted with a 3,4-dichlorophenyl group .


Synthesis Analysis

The synthesis of such a compound could potentially involve several steps, including the formation of the thiazole ring and the introduction of the 3,4-dichlorophenyl group. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the benzoic acid moiety could participate in reactions typical for carboxylic acids, while the thiazole ring could undergo reactions typical for heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the polar carboxylic acid group could influence its solubility properties .

Scientific Research Applications

Corrosion Inhibition

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid and related thiazole derivatives have been explored for their effectiveness in inhibiting corrosion, particularly in oil-well tubular steel in hydrochloric acid solutions. Studies utilizing potentiodynamic polarization and electrochemical impedance spectroscopy techniques indicate that these compounds act as mixed-type inhibitors and follow Langmuir adsorption isotherm on the steel surface, showcasing their potential in industrial applications (Yadav, Sharma, & Kumar, 2015).

Synthesis and Spectroscopic Identification

Research on the synthesis and identification of compounds containing the thiazole unit, such as this compound, has been conducted. These compounds have been characterized using IR, 1H-NMR, 13C- NMR, and DEPT-135 spectra, aiding in the understanding of their structural and chemical properties (Azeez & Hamad, 2017).

Pharmaceutical Applications

Thiazole derivatives, which include compounds similar to this compound, have been synthesized and assessed for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds are of significant interest in pharmaceutical research for their potential therapeutic applications (Mays Neamah & Ibtissam K Jassim, 2022).

Solar Cell Technology

In the field of solar cell technology, thiazole-based compounds, including this compound, have been investigated for their role in improving energy conversion efficiency. These compounds are used in dye-sensitized solar cells (DSSCs), where they contribute to the light absorption and charge-transfer dynamics, significantly enhancing the solar cell's performance (Yang et al., 2016).

Chemical Synthesis and Characterization

These thiazole compounds are also significant in chemical synthesis, where their preparation and characterization involve various methods like IR, NMR spectroscopy, and X-ray diffraction. Understanding their chemical structure and properties is crucial for their application in different scientific fields (Aydin et al., 2010).

Safety and Hazards

As with any chemical compound, handling “4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid” would require appropriate safety measures. The compound could potentially be hazardous, as suggested by safety data for related compounds .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, structural analysis, and potential biological activities. It could also be interesting to investigate its potential applications in various fields .

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2S/c17-12-6-5-11(7-13(12)18)14-8-22-15(19-14)9-1-3-10(4-2-9)16(20)21/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNQUKBNTOPTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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